N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE
Description
N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring fused to a pyrrolidine carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-5-1-2-6-14)13-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIPOSZNGLUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the pyrrolidine carboxamide through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and continuous flow techniques to scale up the production.
Chemical Reactions Analysis
N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Industry: Its unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions . This suggests that the compound targets mitochondrial pathways, potentially involving the mechanistic target of rapamycin (mTOR) signaling pathway.
Comparison with Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)PYRROLIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide: This compound also features a benzodioxole ring but differs in the attached piperazine moiety.
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the benzodioxole and pyrrolidine carboxamide moieties, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
